![molecular formula C34H44O14 B15287234 (10,14-Diacetyloxy-3,23,26-trihydroxy-11,15,17,23,24-pentamethyl-4,22-dioxo-8,19,21-trioxaoctacyclo[13.11.0.02,12.05,11.07,9.016,25.018,20.020,24]hexacosan-13-yl) acetate](/img/structure/B15287234.png)
(10,14-Diacetyloxy-3,23,26-trihydroxy-11,15,17,23,24-pentamethyl-4,22-dioxo-8,19,21-trioxaoctacyclo[13.11.0.02,12.05,11.07,9.016,25.018,20.020,24]hexacosan-13-yl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Taccalonolide AJ is synthesized through a series of chemical reactions starting from taccalonolide B. The process involves the hydrolysis of taccalonolide A to obtain taccalonolide B, followed by epoxidation to form an epoxy group at positions C22 and C23 . This two-step reaction is crucial for the formation of Taccalonolide AJ .
Industrial Production Methods
Industrial production of Taccalonolide AJ involves the extraction of taccalonolides from the roots of Tacca plants, followed by purification and chemical modification to achieve the desired compound . The process is optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Taccalonolide AJ undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving Taccalonolide AJ include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions are carefully controlled to achieve the desired modifications.
Major Products Formed
The major products formed from these reactions include various derivatives of Taccalonolide AJ with modified functional groups, which can exhibit different biological activities .
科学的研究の応用
Taccalonolide AJ has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying microtubule-stabilizing agents.
Biology: Investigated for its effects on cell proliferation and apoptosis.
Medicine: Explored as a potential anticancer agent due to its ability to stabilize tubulin polymerization.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems.
作用機序
Taccalonolide AJ exerts its effects by covalently binding to β-tubulin at the D226 residue . This binding induces a conformational shift in the M-loop of tubulin, facilitating tubulin polymerization and stabilizing microtubules . The compound locks the E-site of tubulin into a GTP-preferred state, inhibiting GTP hydrolysis and promoting microtubule stability .
類似化合物との比較
Similar Compounds
Paclitaxel: Another microtubule-stabilizing agent with a different mechanism of action.
Docetaxel: Similar to paclitaxel but with different pharmacokinetic properties.
Epothilones: A class of microtubule-stabilizing agents with distinct chemical structures.
Uniqueness
Taccalonolide AJ is unique due to its covalent binding to β-tubulin, which is not observed in other microtubule-stabilizing agents like paclitaxel and docetaxel . This covalent interaction provides a distinct mechanism of action and potential advantages in overcoming drug resistance .
特性
分子式 |
C34H44O14 |
|---|---|
分子量 |
676.7 g/mol |
IUPAC名 |
(10,14-diacetyloxy-3,23,26-trihydroxy-11,15,17,23,24-pentamethyl-4,22-dioxo-8,19,21-trioxaoctacyclo[13.11.0.02,12.05,11.07,9.016,25.018,20.020,24]hexacosan-13-yl) acetate |
InChI |
InChI=1S/C34H44O14/c1-10-17-20(32(7)33(8,42)29(41)48-34(32)26(10)47-34)23(40)18-16-19(25(43-11(2)35)28(31(17,18)6)45-13(4)37)30(5)14(21(38)22(16)39)9-15-24(46-15)27(30)44-12(3)36/h10,14-20,22-28,39-40,42H,9H2,1-8H3 |
InChIキー |
BWKYBGRKQMTOQL-UHFFFAOYSA-N |
正規SMILES |
CC1C2C(C(C3C2(C(C(C4C3C(C(=O)C5C4(C(C6C(C5)O6)OC(=O)C)C)O)OC(=O)C)OC(=O)C)C)O)C7(C(C(=O)OC78C1O8)(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


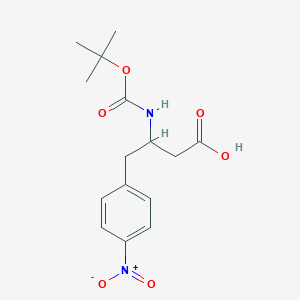
![1-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B15287176.png)
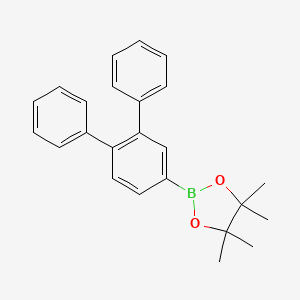

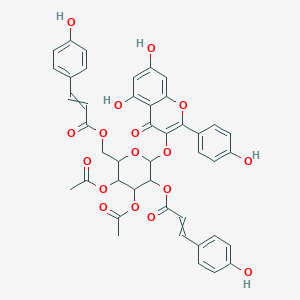
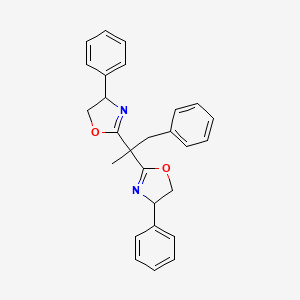
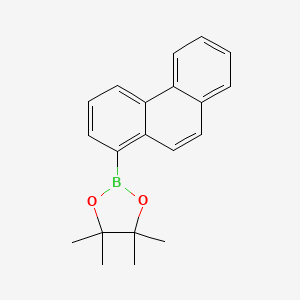
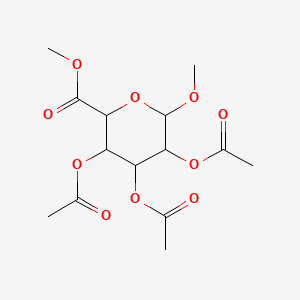
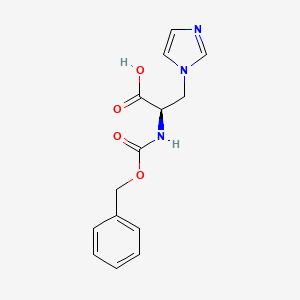
![3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B15287239.png)
![(3R,4S,5S)-4-[(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoic acid](/img/structure/B15287242.png)
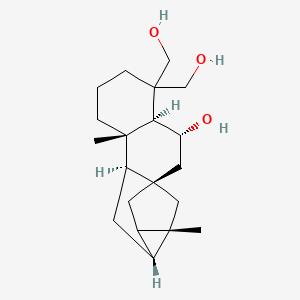
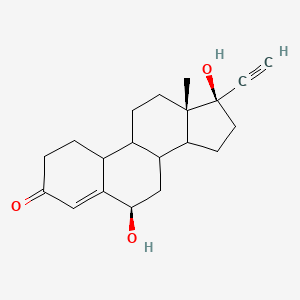
![(2',4',6'-Trimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B15287259.png)
